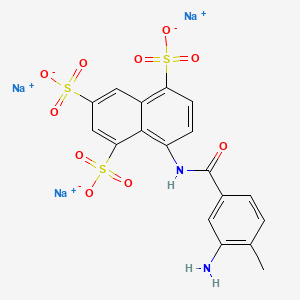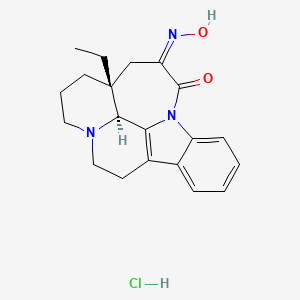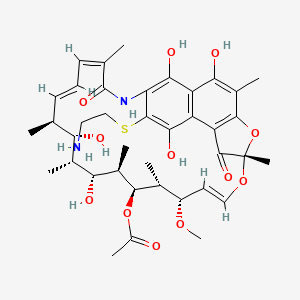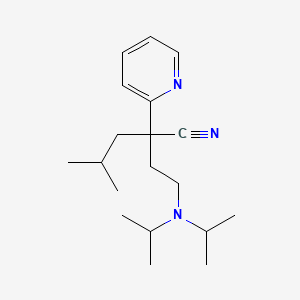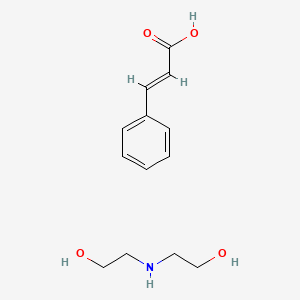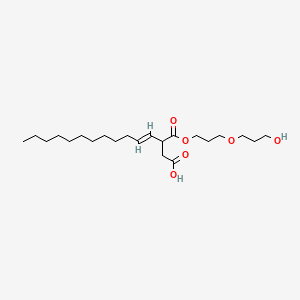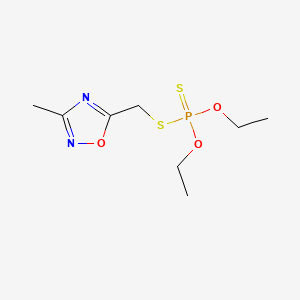
Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester is an organophosphorus compound known for its applications in various fields, including agriculture and industry. This compound is characterized by its unique structure, which includes a phosphorodithioic acid moiety and an oxadiazole ring. It is commonly used as an insecticide and acaricide due to its effectiveness in controlling pests.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester typically involves the reaction of diethyl phosphorodithioate with a suitable oxadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphorodithioate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various phosphorodithioate derivatives.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiparasitic agent.
Industry: Employed as an additive in lubricants and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Dimethoate
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-((3-methyl-1,2,4-oxadiazol-5-yl)methyl) ester is unique due to its oxadiazole ring, which imparts specific chemical properties and biological activity. Compared to similar compounds, it exhibits higher stability and effectiveness as an insecticide and acaricide, making it a valuable tool in pest control.
Propiedades
Número CAS |
14374-19-7 |
|---|---|
Fórmula molecular |
C8H15N2O3PS2 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
diethoxy-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H15N2O3PS2/c1-4-11-14(15,12-5-2)16-6-8-9-7(3)10-13-8/h4-6H2,1-3H3 |
Clave InChI |
ZWIFYHVITGYSLO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCC1=NC(=NO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


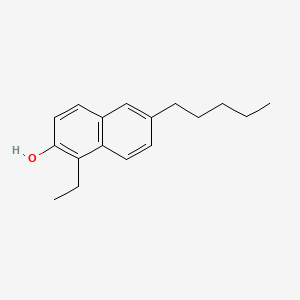
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
![1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12677377.png)
![5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid](/img/structure/B12677383.png)

